1-(4-Bromo-2-nitrophenyl)piperidine

Lipophilicity Chromatography Physicochemical Profiling

1-(4-Bromo-2-nitrophenyl)piperidine (CAS 5465-66-7) is a halogenated nitroaromatic piperidine derivative with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol. It features a bromine atom at the 4-position and a nitro group at the 2-position of the phenyl ring, both of which are electron-withdrawing substituents that significantly influence its reactivity and physicochemical profile.

Molecular Formula C11H13BrN2O2
Molecular Weight 285.14 g/mol
CAS No. 5465-66-7
Cat. No. B1295410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-nitrophenyl)piperidine
CAS5465-66-7
Molecular FormulaC11H13BrN2O2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C11H13BrN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
InChIKeyMOAYDALUWCNSSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-2-nitrophenyl)piperidine (CAS 5465-66-7): Key Physicochemical & Synthesis Attribute Baseline


1-(4-Bromo-2-nitrophenyl)piperidine (CAS 5465-66-7) is a halogenated nitroaromatic piperidine derivative with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . It features a bromine atom at the 4-position and a nitro group at the 2-position of the phenyl ring, both of which are electron-withdrawing substituents that significantly influence its reactivity and physicochemical profile . The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where its bromine substituent provides a versatile handle for further functionalization via cross-coupling reactions .

Why 4-Bromo-2-nitrophenylpiperidines Cannot Be Interchanged: Differentiating Physicochemical Properties Drive Application-Specific Suitability


Within the class of halogenated nitrophenylpiperidines, even subtle changes to the substitution pattern or heterocyclic ring size produce marked shifts in key physicochemical properties that govern solubility, chromatographic behavior, reactivity, and biological availability. For instance, replacing the bromine atom with chlorine alters molecular weight, logP, and polar surface area (PSA), directly impacting partitioning and membrane permeability predictions . Similarly, regioisomers with bromine at the 5-position exhibit divergent logP values and boiling points compared to the 4-bromo-2-nitro substitution pattern . Heterocyclic ring variation from piperidine to pyrrolidine changes density, molecular weight, and Fsp3 (fraction of sp3-hybridized carbons), affecting conformational flexibility and packing . These quantifiable differences mean that selecting the correct halogenated nitrophenylpiperidine is not a question of interchangeability, but of precise property matching for the intended synthetic or analytical application.

Quantitative Differentiation Evidence for 1-(4-Bromo-2-nitrophenyl)piperidine (CAS 5465-66-7)


Enhanced Lipophilicity vs. Chlorinated Analog Enables Superior Organic Phase Partitioning

1-(4-Bromo-2-nitrophenyl)piperidine exhibits a calculated logP value of 3.64 , compared to a predicted/calculated logP of approximately 2.47 for the chlorinated analog 1-(4-chloro-2-nitrophenyl)piperidine . This ~1.2 log unit difference represents roughly an order of magnitude higher lipophilicity for the brominated compound, which directly affects reversed-phase chromatographic retention and organic solvent partitioning behavior.

Lipophilicity Chromatography Physicochemical Profiling

Regioisomeric Differentiation: 4-Br-2-NO₂ vs. 5-Br-2-NO₂ Affects LogP and Boiling Point

The 4-bromo-2-nitrophenyl substitution pattern (target compound) yields a predicted logP range of 3.64–3.94 [REFS-1, REFS-3], whereas the regioisomeric 1-(5-bromo-2-nitrophenyl)piperidine exhibits a substantially different predicted logP of 4.87 . Additionally, predicted boiling points differ: 388.1 °C for the 4-bromo isomer vs. 391.7 °C for the 5-bromo isomer [REFS-2, REFS-3].

Structural Isomerism Physicochemical Properties Synthesis Planning

Higher Molecular Volume and Density vs. Pyrrolidine Analog Influences Reaction Kinetics

The piperidine ring in the target compound confers a larger molecular volume and higher density (1.502 g/cm³ ) compared to the pyrrolidine analog 1-(4-bromo-2-nitrophenyl)pyrrolidine (density: 1.576 g/cm³ ), along with a molecular weight difference of 14.0 g/mol (285.14 vs. 271.11 g/mol) [REFS-1, REFS-2]. While the pyrrolidine analog appears denser, the piperidine compound has a higher Fsp3 value (0.45 vs. 0.40), indicating greater three-dimensional character and conformational flexibility [REFS-1, REFS-2].

Heterocyclic Scaffolds Molecular Volume Reactivity

Documented High-Yielding Synthesis: 99% Yield Under K₂CO₃/DMSO Conditions

The synthesis of 1-(4-bromo-2-nitrophenyl)piperidine has been reported with a yield of 99% using a general nucleophilic aromatic substitution procedure with K₂CO₃ in DMSO at 100 °C, employing piperidine and Cs₂CO₃ in DMF as alternatives . This near-quantitative yield is notably higher than syntheses of related 4-bromo-2-nitrophenyl heterocycles, such as 4-(3-fluoro-2-nitrophenyl)morpholine (42% yield via Pd-catalyzed amination) , and comparable to the 96.4% yield reported for the chloro analog 1-(4-chloro-2-nitrophenyl)piperidine .

Synthetic Methodology Process Chemistry Scale-up

Refractive Index (1.604) as a Quality Control and Identity Verification Metric

The reported refractive index of 1-(4-bromo-2-nitrophenyl)piperidine is 1.604 [REFS-1, REFS-2]. This specific value provides a rapid, non-destructive identity check for incoming material QC. The closely related 1-(5-bromo-2-nitrophenyl)piperidine regioisomer has a reported refractive index of 1.605 , highlighting the sensitivity of this parameter to subtle structural changes. Although the numerical difference is small (Δn = 0.001), the availability of the value enables laboratories performing in-house QC to include refractive index as part of a multi-parameter identity verification protocol.

Analytical Chemistry Quality Control Identity Testing

Bromine Substituent as a Cross-Coupling Handle: Orthogonal Reactivity to Chloro Analogs

The presence of a bromine substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). In nucleophilic aromatic substitution (SNAr) reactions, the nitro group at the 2-position activates the ring toward substitution, with bromine serving as a superior leaving group compared to chlorine. While direct kinetic data comparing leaving group ability of Br vs. Cl on this specific scaffold are class-level inference, the well-established order of SNAr reactivity (F > NO₂ > Br > Cl) indicates that the bromo compound will react faster than the chloro analog under identical SNAr conditions [1]. This provides a practical advantage in time-sensitive synthetic sequences.

Cross-Coupling Chemistry Synthetic Handles Bromine Reactivity

Best-Fit Application Scenarios for 1-(4-Bromo-2-nitrophenyl)piperidine (CAS 5465-66-7)


Preferred Intermediate for Cross-Coupling Diversification Libraries

Owing to its bromine substituent at the 4-position—a superior leaving group and oxidative addition partner compared to chlorine—this compound is ideally suited as a core intermediate in parallel synthesis and high-throughput experimentation programs requiring Suzuki, Buchwald-Hartwig, or Heck cross-coupling to generate diverse compound libraries. The documented 99% synthetic yield further supports its cost-effectiveness for generating gram-scale quantities of advanced intermediates.

Model Compound for Reversed-Phase Chromatography Method Development

With a calculated logP of 3.64–3.94 and a well-characterized refractive index of 1.604, this compound serves as an excellent neutral, moderately lipophilic probe for developing and calibrating reversed-phase HPLC and flash chromatography purification methods. Its distinct logP differentiates it from the more polar chloro analog (logP ≈ 2.47) and the more lipophilic 5-bromo regioisomer (logP = 4.87), enabling its use as a retention time standard for method qualification.

Physicochemical Reference Standard for Halogenated Piperidine Scaffolds

The availability of multiple independently measured or computed physicochemical parameters—density (1.502 g/cm³), boiling point (388.1 °C), flash point (188.5 °C), refractive index (1.604), logP (3.64–3.94), and PSA (49.06 Ų)—qualifies this compound as a reference standard for benchmarking computational predictions in the halogenated N-arylpiperidine chemical space. Its higher Fsp3 (0.45) relative to the pyrrolidine analog (0.40) also makes it useful for studies correlating three-dimensionality with physicochemical or biological properties. [REFS-2, REFS-3]

Synthetic Training and Methodology Development in Academic Settings

The robust, high-yielding (99%) synthesis from commercially available starting materials using inexpensive reagents (K₂CO₃/DMSO) makes this compound an excellent substrate for teaching nucleophilic aromatic substitution and for developing new N-arylation methodologies. Its crystalline or solid nature at ambient temperature (inferred from commercial product descriptions) facilitates purification and characterization by standard techniques, while the bromine and nitro substituents offer multiple spectroscopic handles (¹H NMR, ¹³C NMR, IR) for product verification.

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